molecular formula C16H11FN2O3 B2858769 N-(1,3-dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide CAS No. 922576-71-4

N-(1,3-dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2858769
CAS No.: 922576-71-4
M. Wt: 298.273
InChI Key: ABNDYMBEORHLLM-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Phthalimide Moiety: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.

    Introduction of the 4-Fluorophenyl Acetamide Group: The phthalimide is then reacted with 4-fluorophenyl acetic acid or its derivatives under appropriate conditions to form the desired compound.

Common reagents used in these reactions include:

  • Phthalic anhydride
  • Ammonia or primary amines
  • 4-Fluorophenyl acetic acid or its derivatives
  • Catalysts such as acids or bases to facilitate the reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

  • Use of continuous flow reactors for efficient heat and mass transfer
  • Implementation of purification techniques such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield oxidized derivatives with additional oxygen-containing functional groups.
  • Reduction may produce compounds with reduced functional groups.
  • Substitution reactions can result in the replacement of specific functional groups with new ones.

Scientific Research Applications

N-(1,3-dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

N-(1,3-dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide can be compared with other similar compounds, such as:

    N-(1,3-dioxoisoindolin-4-yl)-2-phenylacetamide: Lacks the fluorine atom, which may affect its chemical properties and biological activities.

    N-(1,3-dioxoisoindolin-4-yl)-2-(4-chlorophenyl)acetamide:

The presence of the 4-fluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from its analogs.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c17-10-6-4-9(5-7-10)8-13(20)18-12-3-1-2-11-14(12)16(22)19-15(11)21/h1-7H,8H2,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNDYMBEORHLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CC3=CC=C(C=C3)F)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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